molecular formula C13H15N3O4 B11844795 tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate

tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B11844795
M. Wt: 277.28 g/mol
InChI Key: MZXRBPDDANRHNY-UHFFFAOYSA-N
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Description

tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a tert-butyl ester in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate typically involves the following steps:

    Esterification: The carboxylic acid group in the indazole ring is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Methylation: The methyl group is introduced into the indazole ring through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration, esterification, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated indazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate is used as a building block in the synthesis of more complex indazole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitro and ester functional groups on the biological activity of indazole derivatives. It is also used in the development of new drugs targeting specific enzymes and receptors.

Medicine: this compound has potential applications in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its derivatives are also used as additives in polymer and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

Comparison: tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive compounds. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

tert-butyl 7-methyl-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-8-10(16(18)19)6-5-9-7-14-15(11(8)9)12(17)20-13(2,3)4/h5-7H,1-4H3

InChI Key

MZXRBPDDANRHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N(N=C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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